Methyl 4-(trifluoromethoxy)-[1,1'-biphenyl]-2-carboxylate
CAS No.: 2379322-71-9
Cat. No.: VC11665624
Molecular Formula: C15H11F3O3
Molecular Weight: 296.24 g/mol
* For research use only. Not for human or veterinary use.
![Methyl 4-(trifluoromethoxy)-[1,1'-biphenyl]-2-carboxylate - 2379322-71-9](/images/structure/VC11665624.png)
Specification
CAS No. | 2379322-71-9 |
---|---|
Molecular Formula | C15H11F3O3 |
Molecular Weight | 296.24 g/mol |
IUPAC Name | methyl 2-phenyl-5-(trifluoromethoxy)benzoate |
Standard InChI | InChI=1S/C15H11F3O3/c1-20-14(19)13-9-11(21-15(16,17)18)7-8-12(13)10-5-3-2-4-6-10/h2-9H,1H3 |
Standard InChI Key | BEVUMZBHJVZMKF-UHFFFAOYSA-N |
SMILES | COC(=O)C1=C(C=CC(=C1)OC(F)(F)F)C2=CC=CC=C2 |
Canonical SMILES | COC(=O)C1=C(C=CC(=C1)OC(F)(F)F)C2=CC=CC=C2 |
Introduction
Chemical Structure and Properties
The molecular formula of methyl 4-(trifluoromethoxy)-[1,1'-biphenyl]-2-carboxylate is C₁₅H₁₁F₃O₃, with a molecular weight of 296.25 g/mol. The biphenyl core consists of two benzene rings connected by a single bond, with substituents influencing reactivity and intermolecular interactions.
Key Structural Features:
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Trifluoromethoxy Group (-OCF₃): This electron-withdrawing group enhances metabolic stability and lipophilicity, traits desirable in drug candidates .
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Methyl Ester (-COOCH₃): Serves as a protective group for carboxylic acids, facilitating synthetic manipulations.
Physical Properties (Theoretical):
Property | Value |
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Melting Point | Not widely reported |
Boiling Point | Estimated >200°C |
Solubility | Low in water; soluble in organic solvents (e.g., toluene, DCM) |
Synthetic Methodologies
One-Pot Hydrolysis-Esterification
A patent (CN105085271A) describes a one-pot synthesis for 4'-methyl-2-carboxylate biphenyl, involving:
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Acid-Catalyzed Hydrolysis: 4'-Methyl-2-cyanobiphenyl is hydrolyzed in dilute sulfuric acid (50–60%) at 110–138°C for 24 hours .
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Dehydration: Toluene reflux removes excess water.
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Esterification: Alcohol (e.g., methanol) is added, and sulfuric acid catalyzes ester formation .
Adaptation for Trifluoromethoxy Derivatives:
Introducing the -OCF₃ group likely requires:
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Pre-functionalization: Installing -OCF₃ before biphenyl coupling via Ullmann or Suzuki-Miyaura reactions.
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Post-functionalization: Electrophilic substitution on a pre-formed biphenyl scaffold, though trifluoromethoxy groups are challenging to introduce directly.
Applications and Research Findings
Pharmaceutical Intermediates
Biphenyl esters with electron-withdrawing groups are explored as kinase inhibitors or antimicrobial agents. The -OCF₃ group may enhance binding to hydrophobic enzyme pockets .
Materials Science
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Liquid Crystals: Fluorinated biphenyls improve thermal stability and dielectric anisotropy.
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Polymer Additives: Enhances UV resistance in coatings.
Comparative Analysis with Related Compounds
Compound | Substituents | Key Differences |
---|---|---|
4'-Methyl-2-carboxylate biphenyl | -CH₃, -COOCH₃ | Lacks -OCF₃; lower electronegativity |
4-Trifluoromethylbiphenyl ester | -CF₃, -COOCH₃ | -CF₃ vs. -OCF₃; steric effects |
Challenges and Future Directions
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Synthetic Efficiency: Current methods for -OCF₃ introduction (e.g., halogen exchange) suffer from low yields.
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Biological Profiling: Limited data on toxicity and pharmacokinetics necessitate further studies.
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